Difelikefalin

説明

特性

IUPAC Name |

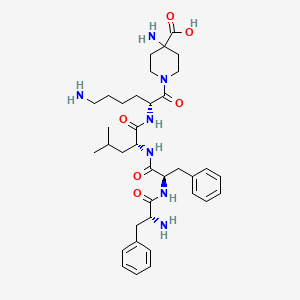

4-amino-1-[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H53N7O6/c1-24(2)21-29(32(45)40-28(15-9-10-18-37)34(47)43-19-16-36(39,17-20-43)35(48)49)42-33(46)30(23-26-13-7-4-8-14-26)41-31(44)27(38)22-25-11-5-3-6-12-25/h3-8,11-14,24,27-30H,9-10,15-23,37-39H2,1-2H3,(H,40,45)(H,41,44)(H,42,46)(H,48,49)/t27-,28-,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWMNVWWHGCHHJJ-SKKKGAJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCC(CC1)(C(=O)O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)N[C@H](CCCCN)C(=O)N1CCC(CC1)(C(=O)O)N)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H53N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401032896 | |

| Record name | Difelikefalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401032896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

679.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble | |

| Record name | Difelikefalin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11938 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1024828-77-0 | |

| Record name | Difelikefalin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1024828770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Difelikefalin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11938 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Difelikefalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401032896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIFELIKEFALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA1U919MRO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Difelikefalin: A Technical Guide to the Mechanism of Action in Pruritus

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Chronic Kidney Disease-Associated Pruritus (CKD-aP)

Chronic kidney disease-associated pruritus (CKD-aP) is a prevalent and distressing symptom for patients with end-stage renal disease, particularly those undergoing hemodialysis.[1][2] It significantly impairs quality of life, disrupts sleep, and is associated with an increased risk of depression and mortality.[3][4] Historically, treatment options have been limited and often ineffective, highlighting a significant unmet medical need.[3] The pathophysiology of CKD-aP is complex and not fully elucidated, but is thought to involve an imbalance in the endogenous opioid system.[1][5] Difelikefalin is a novel, first-in-class kappa-opioid receptor (KOR) agonist approved for the treatment of moderate-to-severe pruritus in adults with CKD undergoing hemodialysis.[6][7] This document provides a detailed technical overview of its core mechanism of action, supported by clinical trial data and experimental methodologies.

Core Mechanism of Action: Selective Peripheral KOR Agonism

The foundation of this compound's therapeutic effect lies in its highly selective and peripherally restricted agonism of the kappa-opioid receptor.[8] Unlike mu-opioid receptors (MORs), which are associated with traditional opioid side effects like euphoria and respiratory depression, KORs play a distinct role in modulating itch and inflammation without significant abuse potential.[8][9]

The leading hypothesis for CKD-aP involves an imbalance between MOR and KOR signaling, with a relative overactivity of the mu system contributing to the sensation of itch. This compound restores balance by selectively activating KORs.[5]

Neuronal Pathway: Attenuation of Pruritic Signaling

This compound acts directly on KORs expressed on the peripheral terminals of sensory neurons.[6][10] Activation of these receptors is believed to inhibit the transmission of itch signals from the periphery to the central nervous system.[5] This neuroinhibitory effect is a key component of its antipruritic action, directly counteracting the signals that lead to the sensation of itch.[11]

Caption: Proposed neuronal signaling pathway of this compound in pruritus.

Immunomodulatory Pathway: Anti-Inflammatory Effects

Beyond its direct neuronal effects, this compound also exhibits immunomodulatory properties by activating KORs present on various immune cells.[6][8] Chronic inflammation is a contributing factor in CKD-aP.[8] By binding to these receptors, this compound is proposed to inhibit the release of pro-inflammatory mediators, such as cytokines.[12] This reduction in localized inflammation further contributes to the alleviation of pruritus.

Caption: Proposed immunomodulatory mechanism of this compound.

Pharmacodynamic Profile

Nonclinical studies have established that this compound is a synthetic peptide and a selective, full agonist at the KOR.[8][10] Its key characteristic is a high degree of selectivity, with at least a 10,000-fold greater affinity for the KOR compared to the mu-opioid receptor.[10] It exhibits no or negligible activity at delta-opioid receptors or other non-opioid receptors and ion channels.[10] Crucially, its structure limits its ability to cross the blood-brain barrier, thereby restricting its action primarily to the periphery and avoiding centrally-mediated side effects like dysphoria, hallucinations, or addiction, which can be associated with other KOR agonists.[3][9]

Clinical Efficacy and Safety Data

The clinical development program for this compound, particularly the pivotal Phase 3 KALM-1 and KALM-2 trials, provides robust quantitative data on its efficacy and safety in the target population.[10]

Summary of Efficacy Data

The tables below summarize the key efficacy endpoints from a pooled analysis of the KALM-1 and KALM-2 trials.

Table 1: Key Efficacy Outcomes (Pooled KALM-1 & KALM-2 Data at Week 12)

| Endpoint | This compound (n=426) | Placebo (n=425) | P-value |

|---|---|---|---|

| Primary Endpoint | |||

| Proportion of patients with ≥3-point improvement in WI-NRS¹ score | 52.1% | 32.5% | <0.001 |

| Key Secondary Endpoints | |||

| Proportion of patients with ≥4-point improvement in WI-NRS¹ score | 38.7% | 23.4% | <0.001 |

| Proportion of patients with ≥15-point decrease in Skindex-10² score | 55.5% | 40.5% | <0.001 |

| Proportion of patients with ≥5-point decrease in 5-D Itch Scale³ score | 52.1% | 42.3% | 0.01 |

Data sourced from pooled analysis of Phase 3 trials.[6] ¹WI-NRS: Worst Itching Intensity Numerical Rating Scale ²Skindex-10: A 10-item questionnaire assessing the symptom burden of skin disease ³5-D Itch Scale: A multidimensional questionnaire assessing itch over a 2-week recall period

Summary of Safety Data

This compound was generally well-tolerated. The most common treatment-emergent adverse events (TEAEs) are detailed below.

Table 2: Common Treatment-Emergent Adverse Events (TEAEs) >3% Incidence and Higher than Placebo (Pooled Safety Data)

| Adverse Event | This compound (n=426) | Placebo (n=425) |

|---|---|---|

| Diarrhea | 9.2% | 3.1% |

| Dizziness | 7.3% | 1.9% |

| Nausea | 6.8% | 3.8% |

| Somnolence | 4.2% | 2.1% |

| Vomiting | 4.0% | 2.1% |

| Gait disturbances | 3.5% | 0.5% |

Data sourced from pooled analysis of Phase 3 trials.[13]

Experimental Protocols

Phase 3 Clinical Trial Design (KALM-1 and KALM-2)

The efficacy and safety of this compound were established in two global, multicenter, randomized, double-blind, placebo-controlled Phase 3 trials.

-

Objective: To evaluate the efficacy and safety of intravenous this compound for the treatment of moderate-to-severe pruritus in adult hemodialysis patients.

-

Patient Population: Included adult patients (≥18 years) undergoing hemodialysis three times per week who had moderate-to-severe pruritus, defined by a baseline weekly average score of ≥4 on the Worst Itching Intensity Numerical Rating Scale (WI-NRS).[14]

-

Intervention: Patients were randomized in a 1:1 ratio to receive either this compound at a dose of 0.5 mcg/kg of body weight or a matching placebo. The investigational product was administered as an intravenous bolus injection into the venous line of the dialysis circuit at the end of each hemodialysis session for 12 weeks.[14]

-

Primary Outcome Measure: The primary efficacy endpoint was the proportion of patients achieving a ≥3-point improvement from baseline in the weekly mean of the 24-hour WI-NRS score at Week 12.[14]

-

Secondary Outcome Measures: Key secondary endpoints included the change from baseline in itch-related quality of life measures, such as the Skindex-10 and 5-D itch scales, and the proportion of patients achieving a ≥4-point improvement in the WI-NRS score at Week 12.[10] Safety and tolerability were assessed through the monitoring of adverse events, clinical laboratory tests, and vital signs throughout the study.[13]

References

- 1. This compound in the Treatment of Chronic Kidney Disease-Associated Pruritus: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. io.nihr.ac.uk [io.nihr.ac.uk]

- 4. Safety and Effectiveness of this compound in Patients With Moderate-to-Severe Pruritus Undergoing Hemodialysis: An Open-Label, Multicenter Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound in the Treatment of Chronic Kidney Disease-Associated Pruritus: A Systematic Review [mdpi.com]

- 6. Efficacy of this compound for the Treatment of Moderate to Severe Pruritus in Hemodialysis Patients: Pooled Analysis of KALM-1 and KALM-2 Phase 3 Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The efficacy and safety of this compound for pruritus in hemodialysis patients: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. medcentral.com [medcentral.com]

- 10. tandfonline.com [tandfonline.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 13. Safety and Tolerability of this compound for the Treatment of Moderate to Severe Pruritus in Hemodialysis Patients: Pooled Analysis From the Phase 3 Clinical Trial Program - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Phase 3 Trial of this compound in Hemodialysis Patients with Pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]

Difelikefalin's High Selectivity for the Kappa-Opioid Receptor: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Difelikefalin is a peripherally acting agonist with a pronounced selectivity for the kappa-opioid receptor (KOR). This high selectivity is a cornerstone of its therapeutic mechanism, allowing for targeted modulation of the kappa-opioid system while minimizing off-target effects associated with mu-opioid receptor (MOR) and delta-opioid receptor (DOR) activation. This technical guide provides an in-depth analysis of this compound's receptor selectivity, detailing the quantitative data, the experimental methodologies used for its characterization, and the relevant signaling pathways.

Quantitative Analysis of Receptor Selectivity

The selectivity of this compound for the KOR is quantified through in vitro binding and functional assays. These assays determine the drug's affinity (Ki) and potency (EC50) at each of the opioid receptor subtypes. A higher affinity and potency at the KOR compared to MOR and DOR indicates selectivity.

Table 1: this compound Receptor Binding Affinity and Functional Activity

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Selectivity Ratio (KOR vs. MOR) |

| Kappa (KOR) | 0.32[1] | Data not available in search results | >10,000-fold[2][3][4] |

| Mu (MOR) | Data not available in search results | Data not available in search results | |

| Delta (DOR) | Data not available in search results | Data not available in search results |

Note: Specific Ki and EC50 values for MOR and DOR were not available in the provided search results, though qualitative statements confirm high selectivity.

Experimental Protocols

The determination of this compound's receptor selectivity profile relies on a suite of established in vitro pharmacological assays. The following sections detail the general methodologies for these key experiments.

Radioligand Competition Binding Assay

This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human opioid receptor of interest (KOR, MOR, or DOR).

-

Incubation: A fixed concentration of a selective radioligand (e.g., [3H]diprenorphine) is incubated with the receptor-containing membranes in the presence of varying concentrations of unlabeled this compound.

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically through rapid filtration over glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to a receptor upon agonist binding. For Gi/o-coupled receptors like KOR, agonist stimulation enhances the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.

Methodology:

-

Membrane Preparation: As with the binding assay, membranes from cells expressing the opioid receptor of interest are used.

-

Assay Buffer: The assay is performed in a buffer containing GDP to maintain the G protein in its inactive state.

-

Incubation: Membranes are incubated with a fixed concentration of [35S]GTPγS and varying concentrations of this compound.

-

Reaction Termination: The binding reaction is stopped by rapid filtration.

-

Quantification: The amount of [35S]GTPγS bound to the G proteins on the filters is quantified by scintillation counting.

-

Data Analysis: The concentration of this compound that produces 50% of the maximal stimulation (EC50) is determined from the dose-response curve.

cAMP Accumulation Assay

This assay measures the functional consequence of activating Gi/o-coupled receptors, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Methodology:

-

Cell Culture: Whole cells expressing the target opioid receptor are used.

-

Forskolin Stimulation: Cells are stimulated with forskolin to increase basal cAMP levels.

-

Agonist Treatment: The forskolin-stimulated cells are then treated with varying concentrations of this compound.

-

Cell Lysis: After incubation, the cells are lysed to release the intracellular cAMP.

-

cAMP Quantification: The concentration of cAMP in the cell lysate is measured, typically using a competitive immunoassay format such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).

-

Data Analysis: The concentration of this compound that causes a 50% inhibition of the forskolin-stimulated cAMP production (IC50, which in this context reflects agonist potency) is determined.

Kappa-Opioid Receptor Signaling Pathway

Upon binding of an agonist like this compound, the KOR, a G protein-coupled receptor (GPCR), activates intracellular signaling cascades. The canonical pathway involves the coupling to inhibitory G proteins (Gαi/o).[5][6]

Activation of the Gαi/o subunit leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cAMP.[5][6] The dissociation of the Gβγ subunit from Gαi/o can also lead to the modulation of ion channel activity, such as the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of N-type calcium channels.[6] Furthermore, KOR activation can trigger other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade.[6]

References

The Peripheral Sensory Neuron Response to Difelikefalin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difelikefalin (Korsuva®) is a highly selective, peripherally restricted kappa-opioid receptor (KOR) agonist.[1][2] It is a synthetic D-amino acid tetra-peptide developed as an analogue of the endogenous opioid peptide, Dynorphin A.[3] Its primary FDA-approved indication is for the treatment of moderate-to-severe pruritus associated with chronic kidney disease (CKD-aP) in adults undergoing hemodialysis.[1][2] Due to its hydrophilic peptide structure, this compound does not readily cross the blood-brain barrier, thereby minimizing the central nervous system (CNS) side effects commonly associated with other opioid medications, such as respiratory depression and abuse potential.[1][4][5] Its therapeutic effect is mediated primarily through its action on peripheral sensory neurons and immune cells.[3][6]

Core Mechanism of Action in Peripheral Sensory Neurons

The antipruritic effect of this compound is rooted in its activation of KORs expressed on the terminals of peripheral sensory neurons. These neurons are responsible for transmitting itch signals from the skin to the spinal cord. Activation of these G protein-coupled receptors (GPCRs) initiates an inhibitory signaling cascade.

The binding of this compound to KORs on a peripheral sensory neuron leads to:

-

Inhibition of Adenylyl Cyclase: The activated Gi/o protein alpha subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channel Activity:

-

Reduced Neuronal Excitability: The combined effect of membrane hyperpolarization and reduced calcium influx raises the threshold for action potential generation, making the neuron less likely to fire in response to a pruritic stimulus.

-

Decreased Neurotransmitter Release: The inhibition of VGCCs reduces the influx of calcium into the presynaptic terminal, which is a critical step for the fusion of neurotransmitter-containing vesicles with the cell membrane. This results in decreased release of pruritogenic neuropeptides and neurotransmitters (such as Substance P and CGRP) at the synapse in the spinal cord.

This multi-faceted inhibitory action effectively dampens the transmission of itch signals from the periphery to the central nervous system.

Quantitative Data from Clinical Efficacy Trials

The efficacy of this compound in reducing pruritus has been demonstrated in several large-scale clinical trials. The data below is summarized from the pivotal Phase 3 KALM-1 and KALM-2 studies in hemodialysis patients with moderate-to-severe pruritus.[8][9]

Table 1: Primary Efficacy Endpoint (Week 12)

| Outcome | This compound (0.5 mcg/kg) | Placebo | P-value |

|---|---|---|---|

| Proportion of Patients with ≥3-point Improvement in WI-NRS * | 51.1% | 35.2% | <0.001 |

| Proportion of Patients with ≥4-point Improvement in WI-NRS * | 38.7% | 23.4% | <0.001 |

Worst Itching Intensity Numerical Rating Scale (WI-NRS)[8]

Table 2: Secondary Endpoints - Itch-Related Quality of Life (Week 12)

| Outcome | This compound (0.5 mcg/kg) | Placebo | P-value |

|---|---|---|---|

| Proportion of Patients with ≥15-point Decrease in Skindex-10 Score | 55.5% | 40.5% | <0.001 |

| Proportion of Patients with ≥5-point Decrease in 5-D Itch Scale Score | 52.1% | 42.3% | 0.012 |

Table 3: Phase 2 Dose-Ranging Study Results (Change from Baseline in WI-NRS at Week 8)

| Treatment Group | Mean Reduction in Itching Severity | P-value vs. Placebo |

|---|---|---|

| This compound 0.5 µg/kg | -3.8 | <0.001 |

| This compound 1.0 µg/kg | -2.8 | Not Statistically Significant |

| This compound 1.5 µg/kg | -3.2 | 0.019 |

[10]

Experimental Protocols

Investigating the effects of a KOR agonist like this compound on peripheral sensory neurons involves specialized electrophysiological and imaging techniques.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the electrical properties of individual neurons, such as resting membrane potential, action potential firing, and ion channel currents.

-

Neuron Isolation and Culture:

-

Dorsal Root Ganglia (DRG) are dissected from a model organism (e.g., mouse, rat).

-

The ganglia are enzymatically digested (e.g., with collagenase and trypsin) and mechanically dissociated to yield a single-cell suspension of sensory neurons.

-

Neurons are plated on coated coverslips and cultured for 24-48 hours to allow for recovery and adherence.

-

-

Recording Setup:

-

A coverslip with adherent neurons is placed in a recording chamber on the stage of an inverted microscope.

-

The chamber is continuously perfused with an external recording solution (extracellular buffer).

-

A glass micropipette (electrode) with a tip diameter of ~1 µm, filled with an internal solution (intracellular buffer), is positioned over a target neuron using a micromanipulator.

-

-

Establishing a Whole-Cell Configuration:

-

The micropipette is carefully lowered onto the cell membrane.

-

Gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the membrane.

-

A brief, strong pulse of suction is then applied to rupture the patch of membrane under the pipette, establishing electrical and chemical continuity between the pipette interior and the cell cytoplasm (whole-cell configuration).

-

-

Data Acquisition:

-

Current-Clamp Mode: A defined amount of current is injected into the neuron, and the resulting changes in membrane voltage (including action potentials) are recorded. This is used to assess neuronal excitability. The experiment is run before and after the application of this compound to the bath.

-

Voltage-Clamp Mode: The membrane potential is held at a specific voltage, and the currents flowing across the membrane through ion channels are measured. This is used to study the effect of this compound on specific ion channels (e.g., K⁺ and Ca²⁺ channels).

-

-

Analysis: Software is used to analyze changes in action potential frequency, resting membrane potential, and the amplitude of specific ion currents before and after drug application.

Protocol 2: Calcium Imaging

This method is used to visualize changes in intracellular calcium concentration ([Ca²⁺]i), which serves as an indicator of neuronal activation.[11][12]

-

Neuron Preparation and Dye Loading:

-

DRG neurons are isolated and cultured as described above.

-

Cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM. The AM ester allows the dye to cross the cell membrane. Intracellular esterases cleave the AM group, trapping the active dye inside the cell.

-

-

Imaging Setup:

-

The coverslip is placed in a perfusion chamber on a fluorescence microscope equipped with a high-speed camera.

-

The system includes a light source that can rapidly alternate between two excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2).

-

-

Stimulation and Recording:

-

A baseline fluorescence recording is established.

-

Neurons are challenged with a pruritogenic agent (e.g., histamine or capsaicin) to induce a calcium influx and establish a positive control response.

-

The cells are washed, and the chamber is then perfused with a solution containing this compound.

-

After incubation with this compound, the pruritogenic agent is re-applied.

-

-

Data Acquisition and Analysis:

-

The camera captures fluorescence emission (typically at 510 nm) at both excitation wavelengths.

-

The ratio of the fluorescence intensity at 340 nm to that at 380 nm is calculated. This ratiometric measurement is proportional to the intracellular calcium concentration and corrects for variations in cell thickness or dye loading.

-

The magnitude of the calcium transient evoked by the pruritogen before and after this compound treatment is compared to determine the drug's inhibitory effect.

-

Conclusion: From Peripheral Receptor to Clinical Relief

The mechanism of this compound is a clear example of targeted peripheral neuromodulation. By selectively activating KORs on the very sensory neurons that initiate the itch signal, it effectively applies a brake to the pruritic pathway at its origin. This peripheral restriction is key to its favorable safety profile, avoiding the adverse CNS effects that have historically limited the use of opioid-class compounds. The robust clinical data, showing significant reductions in itch intensity and improvements in quality of life, validate this targeted approach. The logical flow from receptor binding to clinical outcome underscores the therapeutic potential of peripherally acting agents in sensory disorders.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Effect of this compound, a selective kappa opioid receptor agonist, on respiratory depression: A randomized, double‐blind, placebo‐controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of this compound, a selective kappa opioid receptor agonist, on respiratory depression: A randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. The Role of the Kappa Opioid System in Comorbid Pain and Psychiatric Disorders: Function and Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficacy of this compound for the Treatment of Moderate to Severe Pruritus in Hemodialysis Patients: Pooled Analysis of KALM-1 and KALM-2 Phase 3 Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Phase 3 Trial of this compound in Hemodialysis Patients with Pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. A Calcium Imaging Approach to Measure Functional Sensitivity of Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Calcium Imaging Approach to Measure Functional Sensitivity of Neurons | Springer Nature Experiments [experiments.springernature.com]

An In-Depth Technical Guide to the Immunomodulatory Effects of Difelikefalin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Difelikefalin, a selective kappa-opioid receptor (KOR) agonist, exhibits significant immunomodulatory effects primarily characterized by the attenuation of pro-inflammatory responses. Its peripheral action on immune cells, including T-lymphocytes and macrophages, leads to a reduction in the production and release of various pro-inflammatory cytokines. This technical guide provides a comprehensive overview of the immunomodulatory properties of this compound, including quantitative data on its effects on cytokine levels, detailed experimental protocols for assessing these effects, and visualizations of the implicated signaling pathways.

Core Mechanism of Immunomodulation

This compound exerts its immunomodulatory effects through the activation of kappa-opioid receptors expressed on a variety of immune cells, including T-cells and macrophages.[1][2] As a G-protein coupled receptor (GPCR), the KOR, upon binding with this compound, initiates an intracellular signaling cascade that ultimately leads to a dampened inflammatory response.[3][4] This is primarily achieved by inhibiting the release of pro-inflammatory mediators.[1] The peripherally restricted action of this compound is a key attribute, as it minimizes central nervous system side effects often associated with other opioids.[5][6]

Quantitative Effects on Cytokine Production

This compound has been demonstrated to significantly suppress the levels of a wide range of pro-inflammatory cytokines. The following table summarizes the quantitative data from a preclinical study in a rat model of renal ischemia-reperfusion-induced acute kidney injury.

| Cytokine | Experimental Model | Treatment | Observed Effect | Reference |

| TNF-α | Rat model of renal ischemia-reperfusion injury | This compound (0.1 mg/kg, intravenous) | Significantly suppressed elevated serum levels to that of the sham group. | [7] |

| IL-6 | Rat model of renal ischemia-reperfusion injury | This compound (0.1 mg/kg, intravenous) | Significantly suppressed elevated serum levels to that of the sham group. | [7] |

| IL-1α | Rat model of renal ischemia-reperfusion injury | This compound (0.1 mg/kg, intravenous) | Significantly suppressed elevated serum levels to that of the sham group. | [7] |

| IFN-γ | Rat model of renal ischemia-reperfusion injury | This compound (0.1 mg/kg, intravenous) | Significantly suppressed elevated serum levels to that of the sham group. | [7] |

| IL-2 | Rat model of renal ischemia-reperfusion injury | This compound (0.1 mg/kg, intravenous) | Significantly suppressed elevated serum levels to that of the sham group. | [7] |

| IL-4 | Rat model of renal ischemia-reperfusion injury | This compound (0.1 mg/kg, intravenous) | Significantly suppressed elevated serum levels to that of the sham group. | [7] |

| IL-5 | Rat model of renal ischemia-reperfusion injury | This compound (0.1 mg/kg, intravenous) | Significantly suppressed elevated serum levels to that of the sham group. | [7] |

| IL-10 | Rat model of renal ischemia-reperfusion injury | This compound (0.1 mg/kg, intravenous) | Significantly suppressed elevated serum levels to that of the sham group. | [7] |

| IL-13 | Rat model of renal ischemia-reperfusion injury | This compound (0.1 mg/kg, intravenous) | Significantly suppressed elevated serum levels to that of the sham group. | [7] |

| IL-17 | Rat model of renal ischemia-reperfusion injury | This compound (0.1 mg/kg, intravenous) | Significantly suppressed elevated serum levels to that of the sham group. | [7] |

| G-CSF | Rat model of renal ischemia-reperfusion injury | This compound (0.1 mg/kg, intravenous) | Significantly suppressed elevated serum levels to that of the sham group. | [7] |

| M-CSF | Rat model of renal ischemia-reperfusion injury | This compound (0.1 mg/kg, intravenous) | Significantly suppressed elevated serum levels to that of the sham group. | [7] |

| MIP-3α | Rat model of renal ischemia-reperfusion injury | This compound (0.1 mg/kg, intravenous) | Significantly suppressed elevated serum levels to that of the sham group. | [7] |

Key Signaling Pathways

The immunomodulatory effects of this compound are mediated through specific intracellular signaling pathways upon activation of the kappa-opioid receptor.

G-Protein Coupling and Downstream Effectors

The KOR is coupled to the inhibitory G-protein, Gi/Go.[8] Upon agonist binding, this leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9][10] This reduction in cAMP can impact the activity of protein kinase A (PKA) and subsequently modulate the transcription of inflammatory genes.

References

- 1. This compound in the Treatment of Chronic Kidney Disease-Associated Pruritus: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DSpace [kuscholarworks.ku.edu]

- 3. Nuclear Factor κB Signaling in Opioid Functions and Receptor Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies [frontiersin.org]

- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. This compound, a peripherally restricted KOR (kappa opioid receptor) agonist, produces diuresis through a central KOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory and renoprotective effects of this compound, a kappa opioid receptor agonist, in a rat model of renal ischemia–reperfusion-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Difelikefalin: A Technical Guide to Kappa-Opioid Receptor Binding Affinity and Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding characteristics of difelikefalin to the kappa-opioid receptor (KOR). It includes quantitative binding data, detailed experimental methodologies for determining binding affinity, and a visualization of the associated signaling pathways.

Introduction

This compound (also known as CR845 or KORSUVA™) is a synthetic, peripherally acting peptide agonist highly selective for the kappa-opioid receptor (KOR).[1][2] Its therapeutic action is primarily mediated through the activation of KORs located on peripheral sensory neurons and immune cells.[1] This peripheral restriction is a key characteristic, as its hydrophilic peptide structure limits its ability to cross the blood-brain barrier, thereby minimizing centrally-mediated side effects such as euphoria, respiratory depression, and dependence, which are commonly associated with mu-opioid receptor agonists.[2][3] this compound is approved for the treatment of moderate-to-severe pruritus associated with chronic kidney disease in adults undergoing hemodialysis.[4]

Quantitative Binding Affinity Data

The binding affinity of a ligand for its receptor is a critical measure of its potency and selectivity. This is often expressed as the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half of the available receptors at equilibrium. Lower Ki values indicate higher binding affinity.

This compound exhibits a high affinity for the human kappa-opioid receptor with exceptional selectivity over other opioid receptor subtypes.

| Parameter | Receptor Subtype | Value | Species | Source |

| Binding Affinity (Ki) | Human Kappa (KOR) | 0.32 nM | Human | Published Study |

| Selectivity Ratio | KOR vs. Mu-Opioid Receptor | >10,000-fold | Not Specified | Published Study |

| Affinity for other receptors | Non-opioid receptors | No known affinity | Not Specified | [5] |

Table 1: Binding Affinity and Selectivity of this compound.

Experimental Protocols: Radioligand Competition Binding Assay

The determination of this compound's binding affinity (Ki) is typically achieved through a competitive radioligand binding assay.[6] This method measures the ability of the unlabeled compound (this compound) to displace a radioactively labeled ligand that has a known affinity for the kappa-opioid receptor.[7]

Materials and Reagents

-

Receptor Source: Cell membrane preparations from a stable cell line, such as Chinese Hamster Ovary (CHO) cells, genetically engineered to express the human kappa-opioid receptor (hKOR).[1][8]

-

Radioligand: A tritiated, high-affinity KOR ligand. A common choice is [³H]diprenorphine or [³H]U-69,593.[8]

-

Test Compound: this compound, dissolved and serially diluted to a range of concentrations.

-

Non-specific Binding Control: A high concentration of a non-labeled, potent KOR agonist (e.g., U-50488) or antagonist (e.g., nor-Binaltorphimine) to determine the amount of radioligand that binds non-specifically to the membrane or filter.[8]

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) is commonly used.[8]

-

Filtration System: A cell harvester with glass fiber filters (e.g., Whatman GF/C) to separate receptor-bound radioligand from the unbound radioligand.[8]

-

Detection: Liquid scintillation counter to quantify the radioactivity trapped on the filters.

Assay Procedure

-

Preparation: Thaw the hKOR cell membrane preparations on ice. Prepare serial dilutions of this compound in the assay buffer.

-

Incubation: In a 96-well plate, incubate the hKOR cell membranes (typically 15-20 µg of protein per well) with a fixed concentration of the radioligand (e.g., 0.2-0.4 nM of [³H]diprenorphine) and varying concentrations of this compound.[8]

-

Equilibrium: The reaction mixtures are incubated to allow the binding to reach equilibrium. A typical incubation period is 60 minutes at 25°C.[8]

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through the glass fiber filters using a cell harvester. The filters are then washed quickly with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity, corresponding to the amount of bound radioligand, is measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the logical flow of a typical competitive radioligand binding assay used to determine the binding affinity of this compound.

KOR Signaling Pathway

The kappa-opioid receptor is a G-protein coupled receptor (GPCR).[9] Upon binding of an agonist like this compound, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary therapeutic effects of KOR activation are mediated through its coupling with inhibitory Gi/o proteins.[9][10]

The diagram below outlines the key steps in the this compound-activated KOR signaling pathway.

This activation of Gi/o proteins leads to two primary downstream events:

-

Inhibition of Adenylyl Cyclase: This results in decreased intracellular concentrations of cyclic AMP (cAMP), which in turn reduces neuronal excitability.[9]

-

Modulation of Ion Channels: This includes the inhibition of voltage-gated calcium channels (reducing neurotransmitter release) and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels (causing membrane hyperpolarization).[9]

Together, these actions suppress the transmission of itch signals from peripheral sensory neurons, resulting in the anti-pruritic effect of this compound.[1]

References

- 1. genscript.com [genscript.com]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of kappa opioid receptor mediated, dynorphin-stimulated [35S]GTPγS binding in mouse striatum for the evaluation of selective KOR ligands in an endogenous setting - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure and Properties of Difelikefalin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difelikefalin (Korsuva™) is a first-in-class, peripherally restricted, and highly selective kappa-opioid receptor (KOR) agonist. Approved for the treatment of moderate-to-severe pruritus associated with chronic kidney disease (CKD-aP) in adults undergoing hemodialysis, its unique pharmacological profile offers a targeted therapeutic approach with a favorable safety profile, notably lacking the central nervous system side effects commonly associated with other opioid agonists. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, mechanism of action, pharmacokinetics, and clinical efficacy of this compound, supported by detailed experimental methodologies and quantitative data.

Molecular Structure and Physicochemical Properties

This compound is a synthetic D-amino acid tetrapeptide, a structural feature that confers resistance to enzymatic degradation and contributes to its pharmacokinetic profile.[1]

IUPAC Name: 4-amino-1-[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]piperidine-4-carboxylic acid[2]

Chemical Formula: C₃₆H₅₃N₇O₆[2]

Molecular Weight: 679.86 g/mol (free base)[3]

This compound is administered as an acetate salt, which is a white to off-white powder soluble in water.[3] The intravenous formulation is a sterile, preservative-free, clear, and colorless isotonic solution with a pH of 4.5.[3]

| Property | Value | Reference |

| Chemical Formula | C₃₆H₅₃N₇O₆ | [2] |

| Molecular Weight (free base) | 679.86 g/mol | [3] |

| Appearance | White to off-white powder | [3] |

| Solubility | Soluble in water | [3] |

| Formulation pH | 4.5 | [3] |

Mechanism of Action

This compound exerts its therapeutic effects through selective agonism of the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR).[4] Its action is primarily restricted to the periphery, which is a key differentiator from other opioid agonists and is attributed to its hydrophilic peptide structure that limits its ability to cross the blood-brain barrier.[5]

The proposed antipruritic mechanism of this compound involves a dual action:[4][6]

-

On Peripheral Sensory Neurons: Activation of KORs on the terminals of sensory neurons is thought to inhibit the transmission of itch signals to the central nervous system.

-

On Immune Cells: this compound has been shown to modulate immune responses by acting on KORs expressed on immune cells, leading to a reduction in the release of pro-inflammatory mediators that can contribute to the sensation of itch.[1][7]

Receptor Binding and Selectivity

Intracellular Signaling Pathway

Upon binding of this compound, the KOR undergoes a conformational change, leading to the activation of associated inhibitory G-proteins (Gi/Go). This initiates a cascade of intracellular events:

-

Inhibition of Adenylyl Cyclase: The activated Gα subunit of the G-protein inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine monophosphate (cAMP).

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the opening of inwardly rectifying potassium (K+) channels, leading to hyperpolarization of the neuron and reduced excitability, and the closing of N-type voltage-gated calcium (Ca2+) channels, which inhibits the release of neurotransmitters.

-

β-Arrestin Pathway: Like many GPCRs, KOR activation can also lead to the recruitment of β-arrestins. While the precise role of the β-arrestin pathway in the therapeutic effects of this compound is still under investigation, it is generally involved in receptor desensitization, internalization, and signaling to other pathways, such as the mitogen-activated protein kinase (MAPK) cascade.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in healthy subjects and in patients with end-stage renal disease undergoing hemodialysis.

| Parameter | Value in Hemodialysis Patients | Reference |

| Bioavailability (IV) | 100% | [2] |

| Volume of Distribution | ~238 mL/kg | [2] |

| Plasma Protein Binding | 23% - 28% | [2] |

| Metabolism | Not metabolized by CYP450 enzymes | [8] |

| Elimination Half-life (pre-dialysis) | 23 - 31 hours | [2] |

| Excretion | 59% feces, 11% urine, 20% dialysate | [2] |

This compound is not a substrate for cytochrome P450 enzymes, and it does not inhibit or induce these enzymes, indicating a low potential for drug-drug interactions.[8] Hemodialysis reduces plasma concentrations of this compound by 70-80%.[2]

Clinical Efficacy

The efficacy of this compound for the treatment of moderate-to-severe CKD-aP in hemodialysis patients was established in two pivotal Phase 3, multicenter, randomized, double-blind, placebo-controlled trials: KALM-1 and KALM-2.

Experimental Protocols: KALM-1 and KALM-2 Trials

Objective: To evaluate the efficacy and safety of intravenous this compound compared to placebo in reducing the intensity of pruritus in hemodialysis patients with moderate-to-severe CKD-aP.

Study Design:

-

Phase: 3

-

Design: Randomized, double-blind, placebo-controlled

-

Duration: 12-week treatment period followed by a 52-week open-label extension.

-

Patient Population: Adult hemodialysis patients with moderate-to-severe pruritus.

-

Intervention: Intravenous this compound (0.5 mcg/kg) or placebo, administered three times per week after each hemodialysis session.

-

Primary Efficacy Endpoint: The proportion of patients with a ≥3-point improvement from baseline in the weekly mean of the daily 24-hour Worst Itching Intensity Numerical Rating Scale (WI-NRS) score at week 12.

-

Secondary Efficacy Endpoints: Included changes from baseline in the 5-D Itch Scale total score and Skindex-10 total score.

Efficacy Data

A pooled analysis of the KALM-1 and KALM-2 trials, which included 851 patients, demonstrated the following results at week 12:

| Efficacy Endpoint | This compound (n=426) | Placebo (n=425) | p-value |

| Proportion of patients with ≥3-point improvement in WI-NRS | 51.1% | 35.2% | <0.001 |

| Proportion of patients with ≥4-point improvement in WI-NRS | 38.7% | 23.4% | <0.001 |

| Proportion of patients with ≥15-point improvement in Skindex-10 | 55.5% | 40.5% | <0.001 |

| Proportion of patients with ≥5-point improvement in 5-D Itch Scale | 52.1% | 42.3% | 0.01 |

These results indicate that this compound was significantly more effective than placebo in reducing itch intensity and improving itch-related quality of life.

Preclinical Studies

Anti-inflammatory Effects

Preclinical studies have demonstrated the anti-inflammatory properties of this compound.

Experimental Protocol: Cytokine Release in Human Monocyte-Derived Macrophages

-

Objective: To assess the effect of this compound on the release of pro-inflammatory cytokines.

-

Methodology: Human monocyte-derived macrophages were stimulated with lipopolysaccharide (LPS) in the presence or absence of this compound. The concentrations of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in the cell culture supernatant were measured using enzyme-linked immunosorbent assay (ELISA).

-

Results: this compound was shown to suppress the release of TNF-α and IL-1β in a concentration-dependent manner.[1]

Experimental Protocol: In Vivo Anti-inflammatory Effects in Mice

-

Objective: To evaluate the in vivo anti-inflammatory activity of this compound.

-

Methodology: Mice were administered lipopolysaccharide (LPS) to induce a systemic inflammatory response. This compound was administered prior to the LPS challenge. Serum levels of TNF-α and IL-1β were measured at various time points.

-

Results: this compound significantly reduced the LPS-induced increase in serum TNF-α and IL-1β levels.[1]

Conclusion

This compound represents a significant advancement in the treatment of chronic kidney disease-associated pruritus in hemodialysis patients. Its novel, peripherally restricted mechanism of action, targeting the kappa-opioid receptor, provides effective relief from pruritus while avoiding the central nervous system side effects of traditional opioids. The robust clinical trial data, supported by a well-characterized molecular and pharmacokinetic profile, establish this compound as a valuable therapeutic option for this patient population. Further research may explore its potential in other pruritic conditions and further elucidate the intricacies of its intracellular signaling pathways.

References

- 1. [Pharmacological, pharmacokinetic and clinical profiles of this compound (KORSUVA® IV Injection Syringe for Dialysis), a peripheral kappa opioid receptor agonist] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Frontiers | this compound in the treatment of hemodialysis patients with pruritus: a systematic review and meta-analysis [frontiersin.org]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Effect of this compound, a selective kappa opioid receptor agonist, on respiratory depression: A randomized, double‐blind, placebo‐controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory and renoprotective effects of this compound, a kappa opioid receptor agonist, in a rat model of renal ischemia–reperfusion-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. The efficacy and safety of this compound for pruritus in hemodialysis patients: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficacy of this compound for the Treatment of Moderate to Severe Pruritus in Hemodialysis Patients: Pooled Analysis of KALM-1 and KALM-2 Phase 3 Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Difelikefalin: A Technical Guide

An In-depth Overview for Researchers and Drug Development Professionals

Abstract

Difelikefalin (formerly known as CR845) is a first-in-class, peripherally restricted, and highly selective kappa-opioid receptor (KOR) agonist. It represents a significant advancement in the treatment of moderate-to-severe pruritus, particularly in patients with chronic kidney disease (CKD) undergoing hemodialysis. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of this compound. It includes detailed summaries of preclinical and clinical data, experimental methodologies, and visualizations of key pathways and processes to serve as a resource for researchers, scientists, and drug development professionals.

Introduction: The Unmet Need in Chronic Pruritus

Chronic pruritus, or itch lasting longer than six weeks, is a debilitating symptom associated with numerous dermatological and systemic diseases, including chronic kidney disease (CKD). For patients with CKD on hemodialysis, the condition is referred to as CKD-associated pruritus (CKD-aP) and is characterized by a relentless and generalized itch that significantly impairs quality of life, affecting sleep, mood, and social functioning. The pathogenesis of CKD-aP is complex and not fully elucidated but is thought to involve a dysregulation of the endogenous opioid system, among other factors. Prior to the development of this compound, there were no approved therapies for CKD-aP in the United States or Europe, highlighting a significant unmet medical need.[1][2]

Discovery and Preclinical Development

Rationale for a Peripherally Acting KOR Agonist

The opioid system, comprising mu (μ), delta (δ), and kappa (κ) receptors, is a known modulator of both pain and itch. While activation of μ-opioid receptors can induce or exacerbate itch, activation of KORs has been shown to have an anti-pruritic effect.[3][4] However, earlier KOR agonists that could cross the blood-brain barrier were associated with undesirable central nervous system (CNS) side effects, such as dysphoria, sedation, and hallucinations, which limited their therapeutic potential.[5]

The discovery of this compound was driven by the hypothesis that selective activation of KORs in the periphery could provide relief from pruritus without the centrally-mediated side effects. This compound, a synthetic D-amino acid tetra-peptide, was specifically designed to have physicochemical properties that limit its ability to cross the blood-brain barrier.[6][7]

Pharmacology and Selectivity

Preclinical studies demonstrated that this compound is a potent and highly selective agonist for the KOR.[5] It exhibits negligible activity at the mu or delta opioid receptors and has no significant affinity for other non-opioid receptors.[1][5] This high selectivity is a key feature of its pharmacological profile.

Mechanism of Action

This compound exerts its anti-pruritic effects through the activation of KORs located on peripheral sensory neurons and immune cells.[1][8]

-

On Peripheral Sensory Neurons: Activation of KORs on the terminals of afferent C-fiber neurons inhibits the transmission of itch signals to the spinal cord and brain.[9][10] This is achieved through the modulation of ion channels, which reduces neuronal excitability.

-

On Immune Cells: KORs are also expressed on various immune cells. This compound's activation of these receptors leads to a reduction in the release of pro-inflammatory mediators, such as cytokines, which are believed to contribute to the inflammatory component of pruritus.[8][11]

This dual mechanism of action, combining neuronal inhibition and anti-inflammatory effects, contributes to its efficacy in alleviating itch.[8]

Signaling Pathway of this compound

dot

Caption: Signaling pathway of this compound upon binding to the Kappa Opioid Receptor (KOR).

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in healthy subjects and in patients with CKD undergoing hemodialysis.

| Parameter | Value in Hemodialysis Patients | Citation |

| Administration | Intravenous (IV) bolus | [12] |

| Bioavailability | 100% (IV) | [13] |

| Volume of Distribution (Vd) | ~238 mL/kg | [12][13] |

| Plasma Protein Binding | 23% to 28% | [12][14] |

| Metabolism | Not metabolized by cytochrome P450 (CYP) enzymes. | [13][14] |

| Half-life (t½) | 23 to 31 hours (pre-dialysis) | [12][14] |

| Elimination | ~11% in urine, ~59% in feces, ~20% in dialysate. | [12][14] |

| Dialysis Clearance | 70% to 80% of plasma concentration cleared by a 4-hour high-flux hemodialysis session. | [12][14] |

Clinical Development

The clinical development program for this compound for the treatment of CKD-aP in hemodialysis patients included Phase 2 and pivotal Phase 3 trials.

Phase 2 Clinical Trial

A randomized, double-blind, placebo-controlled Phase 2 study evaluated the efficacy and safety of intravenous this compound at doses of 0.5 µg/kg, 1.0 µg/kg, and 1.5 µg/kg in 174 hemodialysis patients with moderate-to-severe pruritus.[15][16] The primary endpoint was the change from baseline in the weekly mean of the 24-hour Worst Itching Intensity Numerical Rating Scale (WI-NRS) score at week 8.[15]

| Outcome | Placebo | This compound (0.5 µg/kg) | This compound (1.0 µg/kg) | This compound (1.5 µg/kg) | Citation |

| Change from Baseline in WI-NRS at Week 8 | - | -3.8 (p < 0.001) | -2.8 | -3.2 (p = 0.019) | [17] |

| Proportion of Patients with ≥3-point WI-NRS Reduction | 29% | 59-64% (across all doses) | 59-64% (across all doses) | 59-64% (across all doses) | [18] |

The trial demonstrated that this compound significantly reduced itch intensity and improved itch-related quality of life compared to placebo.[15][19]

Phase 3 Clinical Trials (KALM-1 and KALM-2)

Two pivotal, multicenter, randomized, double-blind, placebo-controlled Phase 3 trials, KALM-1 (in the US) and KALM-2 (global), evaluated the efficacy and safety of this compound (0.5 µg/kg) in a total of 851 hemodialysis patients with moderate-to-severe CKD-aP.[17][20] The primary endpoint for both studies was the proportion of patients achieving a ≥3-point improvement from baseline in the weekly mean of the daily 24-hour WI-NRS score at week 12.[17][20]

| Outcome (at Week 12) | Placebo | This compound (0.5 µg/kg) | p-value | Citation |

| KALM-1: ≥3-point WI-NRS Improvement | 27.9% | 49.1% | <0.001 | [20] |

| KALM-2: ≥3-point WI-NRS Improvement | 42% | 54% | 0.02 | [17] |

| Pooled Analysis: ≥3-point WI-NRS Improvement | 35.2% | 51.1% | <0.001 | [11] |

| Pooled Analysis: ≥4-point WI-NRS Improvement | 23.4% | 38.7% | <0.001 | [11] |

| KALM-1: Change in Skindex-10 Score | -12.0 | -17.2 | <0.001 | [18] |

| KALM-1: Change in 5-D Itch Scale Score | -3.7 | -5.0 | <0.001 | [18] |

The results of the KALM-1 and KALM-2 trials were positive, demonstrating that this compound treatment led to a statistically significant and clinically meaningful reduction in itch intensity and improvement in itch-related quality of life compared to placebo.[16][17][20]

Safety and Tolerability

Across the clinical trial program, this compound was generally well-tolerated.[21] The most commonly reported treatment-emergent adverse events (TEAEs) were diarrhea, dizziness, nausea, and somnolence.[21] Importantly, studies on the abuse potential of this compound concluded a low risk for abuse, and it is not classified as a controlled substance.[1]

Regulatory Milestones

-

August 2021: The U.S. Food and Drug Administration (FDA) approved KORSUVA™ (this compound) injection for the treatment of moderate-to-severe pruritus associated with chronic kidney disease in adults undergoing hemodialysis.[9][22][23]

-

April 2022: The European Medicines Agency (EMA) granted marketing authorization for Kapruvia® (this compound) for the same indication.[9]

Experimental Protocols

Radioligand Binding Assay for Receptor Selectivity

The selectivity of this compound for opioid receptors is determined using radioligand binding assays. A general protocol for such an assay is outlined below.

dot

Caption: General experimental workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation: Cell membranes from cell lines stably expressing the human kappa (KOR), mu (MOR), or delta (DOR) opioid receptors are prepared.

-

Competitive Binding: The membranes are incubated with a specific radioligand (e.g., [³H]U69,593 for KOR) and varying concentrations of the unlabeled test compound (this compound).

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the half-maximal inhibitory concentration (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.[6][20]

Clinical Trial Protocol for Efficacy and Safety (Based on KALM-1 & KALM-2)

The pivotal Phase 3 trials for this compound followed a similar design.

dot

Caption: Simplified workflow of the KALM-1 and KALM-2 Phase 3 clinical trials.

Methodology:

-

Patient Population: Adult patients with end-stage renal disease on hemodialysis at least three times a week with moderate-to-severe pruritus.[22]

-

Design: Multicenter, randomized, double-blind, placebo-controlled.[22]

-

Intervention: Intravenous bolus injection of this compound (0.5 µg/kg) or placebo administered into the venous line of the dialysis circuit at the end of each hemodialysis session.[22]

-

Primary Outcome Measure: The proportion of patients with a ≥3-point improvement from baseline at week 12 in the weekly mean of the 24-hour Worst Itching Intensity Numerical Rating Scale (WI-NRS).[20]

-

Secondary Outcome Measures: Included the proportion of patients with a ≥4-point improvement in the WI-NRS score and changes from baseline in itch-related quality of life as measured by the Skindex-10 and 5-D itch scales.[20]

Patient-Reported Outcome Measures

-

Worst Itching Intensity Numerical Rating Scale (WI-NRS): A single-item scale where patients rate the intensity of their worst itch over the past 24 hours on a scale of 0 ("no itching") to 10 ("worst itching imaginable"). A ≥3-point improvement is considered clinically meaningful.[14]

-

Skindex-10: A 10-item questionnaire assessing the impact of skin disease on a patient's quality of life over the past week. Scores range from 0 to 60, with lower scores indicating better quality of life.[24][25]

-

5-D Itch Scale: A multidimensional questionnaire that assesses five aspects of pruritus: degree, duration, direction, disability, and distribution. Total scores range from 5 to 25, with higher scores indicating a greater burden of itch.[24][26]

Conclusion

The discovery and development of this compound mark a significant milestone in the management of chronic pruritus, offering a targeted and effective therapy for patients with CKD-aP on hemodialysis. Its unique pharmacological profile as a peripherally restricted KOR agonist allows for the alleviation of itch without the adverse CNS effects that have hindered the development of previous KOR-targeted therapies. The robust clinical trial program has provided strong evidence of its efficacy and safety, leading to its approval by major regulatory agencies. This compound serves as a prime example of rational drug design, translating a fundamental understanding of the pathophysiology of itch into a novel therapeutic agent that addresses a long-standing unmet medical need. Future research may explore its utility in other pruritic conditions and the development of alternative formulations.[18]

References

- 1. dermsquared.com [dermsquared.com]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Role of kappa‐opioid and mu‐opioid receptors in pruritus: Peripheral and central itch circuits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. medcentral.com [medcentral.com]

- 6. Radioligand Binding Assays [bio-protocol.org]

- 7. Randomized Controlled Trial of this compound for Chronic Pruritus in Hemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Worst Itch Numeric Rating Scale may Revolutionize Prurigo Nodularis Treatment Evaluation: JAMA [medicaldialogues.in]

- 9. cdn.practicaldermatology.com [cdn.practicaldermatology.com]

- 10. Kappa opioid agonists in the treatment of itch: just scratching the surface? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficacy of this compound for the Treatment of Moderate to Severe Pruritus in Hemodialysis Patients: Pooled Analysis of KALM-1 and KALM-2 Phase 3 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. WI-NRS [usdermed.com]

- 13. This compound in Black/African American Hemodialysis Patients with Moderate-to-Severe Pruritus: Post hoc Analysis of KALM-1 and KALM-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Psychometric validation and meaningful change thresholds of the Worst Itching Intensity Numerical Rating Scale for assessing itch in patients with chronic kidney disease-associated pruritus - ProQuest [proquest.com]

- 15. μ-opioid receptor - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. newsroom.csl.com [newsroom.csl.com]

- 18. pubcompare.ai [pubcompare.ai]

- 19. tandfonline.com [tandfonline.com]

- 20. mdpi.com [mdpi.com]

- 21. This compound in the Treatment of Chronic Kidney Disease-Associated Pruritus: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. nice.org.uk [nice.org.uk]

- 23. researchgate.net [researchgate.net]

- 24. ClinicalTrials.gov [clinicaltrials.gov]

- 25. Utility of a Single Itch-Related Question and the Skindex-10 Questionnaire for Assessing Pruritus and Predicting Health-Related Quality of Life in Patients Receiving Hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. scispace.com [scispace.com]

Preclinical Evidence for Difelikefalin in Neuropathic Pain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge. Current treatment options often provide inadequate relief and are associated with a range of dose-limiting side effects. The kappa opioid receptor (KOR) system has emerged as a promising target for the development of novel analgesics. Difelikefalin (CR845), a highly selective, peripherally acting KOR agonist, is a novel investigational compound with potential applications in various pain states. Its peripheral restriction is designed to minimize the central nervous system-mediated side effects, such as dysphoria and sedation, which have limited the clinical utility of other KOR agonists. This technical guide provides a comprehensive overview of the preclinical evidence for this compound in neuropathic pain, focusing on experimental methodologies, and the underlying signaling pathways. While specific quantitative preclinical data for this compound in neuropathic pain models is not extensively available in the public domain, this guide incorporates illustrative data from studies on other selective KOR agonists in relevant animal models to provide a framework for understanding the potential efficacy of this therapeutic class.

Quantitative Data from Preclinical Neuropathic Pain Models

Due to the limited availability of specific quantitative preclinical data for this compound in publicly accessible literature, the following tables present representative data from studies evaluating other selective kappa opioid receptor agonists in established rodent models of neuropathic pain. This information is intended to be illustrative of the potential anti-allodynic and anti-hyperalgesic effects of peripherally acting KOR agonists.

Table 1: Effect of a Selective KOR Agonist on Mechanical Allodynia in a Rat Model of Paclitaxel-Induced Neuropathic Pain

| Treatment Group | Dose (mg/kg) | Route of Administration | Paw Withdrawal Threshold (g) - Baseline | Paw Withdrawal Threshold (g) - Post-Treatment | % Reversal of Allodynia |

| Vehicle | - | i.p. | 15.2 ± 0.8 | 3.5 ± 0.5 | 0% |

| KOR Agonist | 0.1 | i.p. | 14.9 ± 0.9 | 7.8 ± 0.7 | 45% |

| KOR Agonist | 0.3 | i.p. | 15.1 ± 0.7 | 11.2 ± 1.1 | 75% |

| KOR Agonist | 1.0 | i.p. | 15.3 ± 0.6 | 13.5 ± 0.9 | 90% |

Data are presented as mean ± SEM. Paw withdrawal threshold is measured using von Frey filaments. A higher value indicates less sensitivity to mechanical stimuli.

Table 2: Effect of a Selective KOR Agonist on Thermal Hyperalgesia in a Rat Model of Chronic Constriction Injury (CCI)

| Treatment Group | Dose (mg/kg) | Route of Administration | Paw Withdrawal Latency (s) - Baseline | Paw Withdrawal Latency (s) - Post-Treatment | % Reversal of Hyperalgesia |

| Sham + Vehicle | - | s.c. | 10.2 ± 0.5 | 9.9 ± 0.6 | N/A |

| CCI + Vehicle | - | s.c. | 10.1 ± 0.4 | 4.2 ± 0.3 | 0% |

| CCI + KOR Agonist | 0.3 | s.c. | 9.9 ± 0.5 | 6.8 ± 0.4 | 50% |

| CCI + KOR Agonist | 1.0 | s.c. | 10.3 ± 0.6 | 8.9 ± 0.5 | 85% |

| CCI + KOR Agonist | 3.0 | s.c. | 10.0 ± 0.4 | 9.5 ± 0.6 | 95% |

Data are presented as mean ± SEM. Paw withdrawal latency is measured using a radiant heat source. A longer latency indicates less sensitivity to thermal stimuli.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the preclinical evaluation of analgesics for neuropathic pain.

Paclitaxel-Induced Neuropathic Pain Model

This model is widely used to mimic chemotherapy-induced peripheral neuropathy.

-

Animal Model: Adult male Sprague-Dawley rats (200-250g) are typically used.

-

Induction of Neuropathy: Paclitaxel is dissolved in a vehicle solution (e.g., a 1:1 mixture of Cremophor EL and ethanol) and then diluted in saline. Rats receive intraperitoneal (i.p.) injections of paclitaxel (e.g., 2 mg/kg) on four alternate days (days 0, 2, 4, and 6) for a cumulative dose of 8 mg/kg.[1][2] A control group receives the vehicle solution.

-

Behavioral Testing:

-

Mechanical Allodynia: Assessed using von Frey filaments. Rats are placed in individual plastic cages on a wire mesh floor and allowed to acclimate. Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw. The 50% paw withdrawal threshold is determined using the up-down method. Testing is typically performed before the first paclitaxel injection (baseline) and at various time points after the final injection (e.g., days 7, 14, 21, and 28).

-

Thermal Hyperalgesia: Assessed using a plantar test apparatus. A radiant heat source is focused on the plantar surface of the hind paw, and the time taken for the rat to withdraw its paw (paw withdrawal latency) is recorded. A cut-off time is set to prevent tissue damage.

-

Chronic Constriction Injury (CCI) Model

This surgical model produces a reliable and long-lasting peripheral nerve injury.

-

Animal Model: Adult male Wistar or Sprague-Dawley rats (200-250g) are commonly used.

-

Surgical Procedure: Under anesthesia, the common sciatic nerve is exposed at the mid-thigh level. Proximal to the nerve's trifurcation, four loose ligatures of chromic gut suture are tied around the nerve with about 1 mm spacing between them. The ligatures are tightened until a slight constriction of the nerve is observed. In sham-operated animals, the nerve is exposed but not ligated.

-

Behavioral Testing:

-

Mechanical Allodynia: Assessed using von Frey filaments as described for the paclitaxel model.

-

Thermal Hyperalgesia: Assessed using the plantar test as described above. Behavioral testing is conducted before surgery (baseline) and at regular intervals post-surgery (e.g., weekly for up to 6 weeks).

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound at the Peripheral Kappa Opioid Receptor

This compound exerts its analgesic effect by binding to kappa opioid receptors located on the peripheral terminals of nociceptive (pain-sensing) neurons, particularly in the dorsal root ganglia (DRG).[3] The binding of this compound, a G-protein coupled receptor (GPCR) agonist, initiates an intracellular signaling cascade that ultimately reduces neuronal excitability and inhibits the transmission of pain signals to the central nervous system.[4][5]

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. Evoked and Ongoing Pain-Like Behaviours in a Rat Model of Paclitaxel-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kappa Opioid Receptor Distribution and Function in Primary Afferents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Signaling underlying kappa opioid receptor-mediated behaviors in rodents [frontiersin.org]

Methodological & Application

Difelikefalin for In Vivo Animal Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difelikefalin (CR845) is a selective, peripherally restricted kappa opioid receptor (KOR) agonist. Its mechanism of action outside the central nervous system makes it a promising therapeutic candidate for conditions such as chronic pruritus and pain, without the typical side effects associated with centrally acting opioids.[1][2] This document provides detailed application notes and protocols for the use of this compound in various in vivo animal models of pruritus, pain, and other conditions, intended to guide researchers in their preclinical studies.

Mechanism of Action

This compound exerts its effects by binding to and activating KORs, which are G protein-coupled receptors (GPCRs).[3] The activation of these receptors, primarily located on peripheral sensory neurons and immune cells, leads to a cascade of intracellular events.[4][5] The KOR is coupled to the Gi/G0 protein, and its activation inhibits adenylyl cyclase, resulting in decreased cyclic AMP (camp) levels.[6] This signaling pathway ultimately modulates ion channel activity and reduces the release of pro-inflammatory and pruritogenic mediators, thereby alleviating sensations of itch and pain.[3][4]

Signaling Pathway

The binding of this compound to the KOR initiates a signaling cascade that involves the dissociation of the G protein into its α (Gαi/o) and βγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a reduction in intracellular cAMP levels. The βγ subunit can modulate the activity of various downstream effectors, including ion channels and kinases. Additionally, KOR activation can trigger mitogen-activated protein kinase (MAPK) pathways, such as ERK, p38, and JNK, which are involved in regulating a variety of cellular processes.

References

- 1. Frontiers | Myeloid Vamp3 deletion attenuates CFA-induced inflammation and pain in mice via ameliorating macrophage infiltration and inflammatory cytokine production [frontiersin.org]

- 2. KoreaMed Synapse [synapse.koreamed.org]

- 3. sid.ir [sid.ir]

- 4. Substance P induction of itch-associated response mediated by cutaneous NK1 tachykinin receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

Application Notes and Protocols: Measuring Cytokine Release After Difelikefalin Treatment In Vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction